molecular formula C9H10N2O4 B1602039 5-(Dimethylamino)-2-nitrobenzoic acid CAS No. 62876-66-8

5-(Dimethylamino)-2-nitrobenzoic acid

Cat. No. B1602039
CAS RN: 62876-66-8
M. Wt: 210.19 g/mol
InChI Key: RIBZKYVKDZGFBP-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-2-nitrobenzoic acid (DMA-NBA) is an important organic compound in the field of organic chemistry. It is a heterocyclic compound, containing both nitrogen and oxygen atoms in its structure. It is an important intermediate in the synthesis of various organic compounds, and has been used in a variety of scientific research applications.

Scientific Research Applications

Synthesis and Chemical Functionalization

5-(Dimethylamino)-2-nitrobenzoic acid is used in various synthesis and chemical functionalization processes. It's utilized in the synthesis of substituted 2-(6-nitrobenzo[1,3]dioxol-5-yl)-1-aryl ethanols and propionic acid ethyl esters using tetrakis(dimethylamino)ethylene methodology (Amiri-Attou, Terme, & Vanelle, 2005). Additionally, it's involved in the condensation of 2-methyl-3-nitrobenzoate esters with dimethylacetamide dimethyl acetal, leading to the production of 1-methoxy-3-dimethylamino-5-nitronaphthalene (Wong et al., 2002).

Metal Ion Complexation and Coordination Chemistry

This compound is significant in the field of coordination chemistry. It's used in the synthesis of [M(HL)2(H2O)2]X2 complexes, where it acts as a bidentate ligand chelating the metal atom through the carbonyl O atom and the N atom of the dimethylamino group (Zub et al., 2004).

Photonic Applications

In the field of photonics, derivatives of 5-(Dimethylamino)-2-nitrobenzoic acid are investigated for their nonlinear optical properties. These properties are crucial for applications in photonic devices (Nair et al., 2022).

Spectrophotometric Applications

Synthesis of Carboxylic Esters and Lactones

It plays a role in the synthesis of carboxylic esters and lactones, showing high chemoselectivities and yields. This application is significant in organic synthesis and pharmaceutical chemistry (Shiina, Ibuka, & Kubota, 2002).

properties

IUPAC Name

5-(dimethylamino)-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10(2)6-3-4-8(11(14)15)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBZKYVKDZGFBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501286325
Record name 5-(Dimethylamino)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501286325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dimethylamino)-2-nitrobenzoic acid

CAS RN

62876-66-8
Record name 5-(Dimethylamino)-2-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62876-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Dimethylamino)-2-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(dimethylamino)-2-nitrobenzoic acid
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Synthesis routes and methods I

Procedure details

30.0 g (148 mmol) of 5-chloro-2-nitrobenzoic acid was dissolved by stirring in 78 mL (744 mmol) of 50% dimethylamine aqueous solution under cooling in the ice bath. After the solution was put into a pressure-resistant container and sealed, the solution was stirred by heating in the oil bath for 23 hours at 60° C. The reaction solution was sufficiently cooled down and the inner pressure thereof was released. After confirming completion of the reaction by HPLC analysis, the reaction solution was put into another container (using 50 mL of water), 49.6 mL of concentrated hydrochloric acid, and then 200 mL of water were added thereto. Yellow crystals were precipitated by addition of hydrochloric acid. The crystallizing solution was matured at 10° C. overnight, separated by filtration and dried under reduced pressure to obtain 30.95 g of 5-dimethylamino-2-nitrobenzoic acid. (yield 99%)
Quantity
30 g
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reactant
Reaction Step One
Quantity
78 mL
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[Compound]
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ice
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0 (± 1) mol
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49.6 mL
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200 mL
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50 mL
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Reaction Step Six

Synthesis routes and methods II

Procedure details

Concretely, 5-chloro-2-nitrobenzoic acid is dissolved in a dimethylamine aqueous solution and heated to produce 5-dimethylamino-2-nitrobenzoic acid. Hydrochloric acid is added to the reaction solution to precipitate out the product as a solid material. The solid material is separated to obtain 5-dimethylamno-2-nitrobenzoic acid almost quantitatively.
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Synthesis routes and methods III

Procedure details

Sodium cyanoborohydride (690 mg, 10.99 mmol) was added portion wise to a mixture of 5-amino-2-nitro benzoic acid (500 mg, 2.74 mmol) and formaldehyde (40% aqueous, 2.5 mL, 83.33 mmol) in acetonitrile (10 mL) and the mixture was stirred for 16 hr. Methanol (10 mL) was added and the reaction mixture was evaporated in vacuo to afford 5-dimethylamino-2-nitro-benzoic acid (900 mg, 89%) as brownish yellow solid.
Quantity
690 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
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solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The mixture of 5 g of 2-nitro-5-chlorobenzoic acid and 15 mL of 60% aqueous dimethylamine solution is stirred at 100° C. for 6 hours. The reaction mixture is evaporated, the residue dissolved in 15 mL of water. The pH of the mixture is adjusted to 6 with acetic acid. The precipitated yellow crystalline material is filtered off, washed with water and dried, to obtain 3.4 g of the title compound. Mp.: 189° C.
Quantity
5 g
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reactant
Reaction Step One
Quantity
15 mL
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reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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